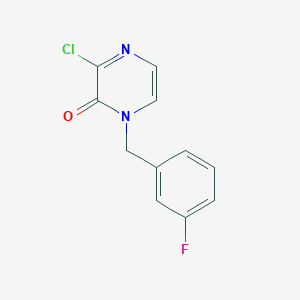

3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-chloro-1-[(3-fluorophenyl)methyl]pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2O/c12-10-11(16)15(5-4-14-10)7-8-2-1-3-9(13)6-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADYCRYPYQAOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CN=C(C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis and Formation of 3-Chloropyrazine-2-carboxylic Acid

- Starting from 3-chloropyrazine-2-carbonitrile , hydrolysis is performed in 10% aqueous sodium hydroxide solution at elevated temperature (about 7 hours).

- The reaction mixture is then acidified to pH 3 using hydrochloric acid to precipitate 3-chloropyrazine-2-carboxylic acid .

- The acid is filtered and dried to obtain a solid intermediate for further reactions.

Conversion to Acid Chloride Intermediate

- The 3-chloropyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in the presence of catalytic amounts of N,N-dimethylformamide (DMF) to form the corresponding acid chloride.

- This step is typically conducted under reflux until the solution becomes clear, indicating completion.

- Excess thionyl chloride is removed by repeated addition and evaporation of toluene under reduced pressure.

N-Alkylation with 3-Fluorobenzyl Bromide or Amine

Two main approaches are reported for introducing the 3-fluorobenzyl substituent:

Alkylation of Pyrazinone Nitrogen:

- The acid chloride intermediate or pyrazinone derivative is reacted with 3-fluorobenzyl bromide in the presence of a base such as cesium carbonate (Cs₂CO₃) .

- The reaction is typically performed in polar aprotic solvents like dimethylformamide (DMF) at room temperature or slightly elevated temperature (e.g., 30 minutes at room temp).

- This method selectively alkylates the nitrogen atom to yield 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one.

Condensation with 3-Fluorobenzylamine:

- Alternatively, the acid chloride or activated carboxylic acid derivative is condensed with 3-fluorobenzylamine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

- The reaction is carried out in organic solvents such as dichloromethane (DCM) or DMF at room temperature or slightly elevated temperatures.

- This method is useful for forming amide linkages but can be adapted for pyrazinone derivatives with appropriate modifications.

Industrial and Scale-Up Considerations

- Industrial synthesis often employs automated reactors and continuous flow systems to enhance reaction efficiency and reproducibility.

- Purification involves recrystallization or chromatographic techniques to achieve high purity (>98% by HPLC).

- Reaction parameters such as solvent choice, temperature, and base equivalents are optimized for scale-up to maintain yield and selectivity.

Representative Experimental Data and Yields

Summary of Key Research Findings

- The hydrolysis of nitrile to carboxylic acid is a critical first step, providing a versatile intermediate for further functionalization.

- Thionyl chloride-mediated conversion to acid chloride is efficient and widely used to activate the acid for subsequent reactions.

- N-alkylation using 3-fluorobenzyl bromide in the presence of bases like cesium carbonate is a straightforward method to introduce the fluorobenzyl group at the pyrazinone nitrogen.

- Alternatively, amide coupling with 3-fluorobenzylamine using carbodiimide chemistry offers a route to related derivatives.

- Industrial processes emphasize reaction control, solvent management, and purification to achieve high yields and purity suitable for pharmaceutical applications.

Concluding Remarks

The preparation of 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one involves well-established synthetic organic chemistry techniques, including hydrolysis, acid chloride formation, and selective N-alkylation or condensation reactions. The choice of method depends on the desired scale, purity, and specific derivative targets. The combined insights from academic literature and industrial patents provide a comprehensive foundation for efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:

Oxidation: : Conversion of the pyrazin-2(1H)-one core to its corresponding oxo derivatives.

Reduction: : Reduction of the pyrazin-2(1H)-one core to pyrazin-2(1H)-ol derivatives.

Substitution: : Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

Oxidation: : Formation of pyrazin-2(1H)-one oxides.

Reduction: : Production of pyrazin-2(1H)-ol derivatives.

Substitution: : Generation of various substituted pyrazin-2(1H)-one derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one exhibit significant anticancer properties. For instance, studies have shown that pyrazine derivatives can induce apoptosis in cancer cells, leading to cell death through various mechanisms, including the activation of apoptotic pathways .

Case Study: Apoptosis Induction

- A study demonstrated the ability of certain pyrazine derivatives to trigger apoptotic pathways in human cancer cell lines. The findings suggest that 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one could be further investigated as a potential lead compound for developing new anticancer agents.

2. Neuropharmacological Research

The compound's structural similarities to known neuroactive substances position it as a candidate for neuropharmacological studies. It has been explored in the context of receptor modulation, particularly focusing on neuropeptide S receptors, which are implicated in anxiety and stress responses .

Case Study: Receptor Antagonism

- In a study investigating structure-activity relationships (SAR) among pyrazine derivatives, modifications led to the discovery of novel antagonists with enhanced binding affinity for neuropeptide S receptors. These findings highlight the potential of 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one in developing treatments for anxiety disorders.

Organic Synthesis Applications

1. Synthesis of Complex Molecules

The compound serves as an important intermediate in organic synthesis, particularly in creating more complex pyrazine derivatives through regioselective reactions. Its reactivity allows it to participate in various coupling reactions that are essential for constructing diverse molecular architectures.

Data Table: Synthesis Pathways

Mechanism of Action

The mechanism by which 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological activity of pyrazin-2(1H)-ones is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazin-2(1H)-one Derivatives

Key Observations :

- Halogen Effects : Chlorine at C3 (target compound) may optimize steric and electronic interactions in kinase ATP pockets compared to bromine at C5 (). Bromine’s larger size could hinder binding .

- C5 vs. C3 Substitution : Aryl groups at C5 (e.g., 5-(3-chlorophenyl), ) shift the binding mode compared to N1/C3-substituted derivatives, altering target selectivity .

Physicochemical and Pharmacokinetic Properties

- Crystal Forms : Patented crystal forms (Forms C and E) of pyrazin-2(1H)-ones () suggest tailored solubility and stability for drug development .

- LogP and Solubility : The 3-fluorobenzyl group in the target compound likely increases logP compared to hydroxylated analogs (), impacting blood-brain barrier permeability .

Biological Activity

3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one is a synthetic compound belonging to the pyrazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and biochemical properties based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazinone core with a chlorine atom and a fluorobenzyl group. The presence of these substituents enhances its chemical reactivity and biological activity. The unique structure contributes to its potential efficacy against various diseases.

| Feature | Description |

|---|---|

| Chemical Formula | C11H9ClFN3O |

| Molecular Weight | 251.66 g/mol |

| Structural Characteristics | Pyrazinone core with chlorine and fluorine substituents |

Antimicrobial Activity

Research indicates that 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The compound likely interacts with specific enzymes or receptors in microbial cells, inhibiting critical biochemical pathways necessary for growth and replication.

Anticancer Activity

The compound has also shown promise in anticancer studies. Its mechanism often involves:

- Inhibition of Tumor Growth : Experimental data suggest that it may inhibit cell proliferation in certain cancer cell lines.

- Induction of Apoptosis : The compound appears to trigger programmed cell death in cancer cells, which is crucial for effective cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazinone derivatives, including 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one. Results indicated an MIC (Minimum Inhibitory Concentration) of 4 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

- Anticancer Potential : In vitro studies on human cancer cell lines revealed that the compound inhibited cell viability by 60% at a concentration of 10 µM after 48 hours of treatment. This suggests considerable potential for further development as an anticancer drug .

Research Findings

Recent studies have focused on understanding the specific molecular targets and pathways influenced by 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one:

- Target Identification : Investigations into its binding affinity to various enzymes have shown promising results, indicating that it may serve as a lead compound for drug development against specific diseases.

- Structure-Activity Relationship (SAR) : SAR studies have highlighted the importance of the fluorine atom's position on the benzyl group, which significantly affects the compound's biological activity .

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration at δ 4.8–5.2 ppm; fluorobenzyl aromatic splitting) .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI⁺) validates molecular ion peaks and detects halogen isotopic patterns (³⁵Cl/³⁷Cl) .

- X-ray crystallography : Resolves stereoelectronic effects of the 3-fluoro substituent on pyrazinone ring planarity .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced mTOR or kinase inhibitory activity?

Q. Advanced Research Focus

- Critical substituents : The 3-chloro group enhances target binding affinity (e.g., mTOR kinase IC₅₀ < 10 nM), while the 3-fluorobenzyl moiety improves blood-brain barrier penetration .

- Bioisosteric replacements : Replacing chlorine with bromine or CF₃ groups modulates lipophilicity (cLogP 0.39–2.1) and solubility .

- In vitro assays : Competitive binding assays (e.g., fluorescence polarization) quantify inhibition of ATP-binding domains in kinase targets .

What computational methods are suitable for predicting binding modes and metabolic stability of this compound?

Q. Advanced Research Focus

- Molecular docking (AutoDock, MOE) : Simulates interactions with mTOR’s catalytic pocket, highlighting hydrogen bonds between the pyrazinone carbonyl and Lys2167 .

- MD simulations : Evaluates conformational stability of the fluorobenzyl group in hydrophobic binding pockets .

- ADMET prediction (SwissADME) : Estimates metabolic liabilities (e.g., CYP3A4-mediated oxidation of the benzyl group) .

How should researchers address contradictions in reported synthetic yields or biological data across studies?

Q. Advanced Research Focus

- Yield discrepancies : Variations in chlorination yields (29–88%) may stem from impurities in starting materials (e.g., 5-methylpyrazin-2(1H)-one purity <95%) or incomplete benzylation .

- Biological variability : Differences in IC₅₀ values (e.g., mTOR vs. PI3K selectivity) arise from assay conditions (e.g., ATP concentration, cell line selection) .

- Mitigation strategies : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics; Western blot for downstream pathway inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.